molecular formula C14H15NO2 B11878375 Ethyl 3-(isoquinolin-5-yl)propanoate

Ethyl 3-(isoquinolin-5-yl)propanoate

Cat. No.: B11878375
M. Wt: 229.27 g/mol
InChI Key: SZBBMIFETDAQEM-UHFFFAOYSA-N
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Description

Ethyl 3-(isoquinolin-5-yl)propanoate is an organic compound with the molecular formula C14H15NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(isoquinolin-5-yl)propanoate typically involves the esterification of 3-(isoquinolin-5-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(isoquinolin-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(isoquinolin-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure

Mechanism of Action

The mechanism of action of Ethyl 3-(isoquinolin-5-yl)propanoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The isoquinoline moiety is known to bind to DNA and proteins, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(isoquinolin-3-yl)propanoate
  • Ethyl 3-(quinolin-5-yl)propanoate
  • Ethyl 3-(pyridin-5-yl)propanoate

Uniqueness

Ethyl 3-(isoquinolin-5-yl)propanoate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-isoquinolin-5-ylpropanoate

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)7-6-11-4-3-5-12-10-15-9-8-13(11)12/h3-5,8-10H,2,6-7H2,1H3

InChI Key

SZBBMIFETDAQEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

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